Product packaging for Bibenzonium(Cat. No.:CAS No. 59866-76-1)

Bibenzonium

Cat. No.: B1208872
CAS No.: 59866-76-1
M. Wt: 284.4 g/mol
InChI Key: LBRNZQRZDLLIHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bibenzonium Bromide, with the CAS Registry Number 15585-70-3, is a chemical compound supplied as a certified reference material. It is presented as a neat solid with a molecular formula of C19H26NO.Br and a molecular weight of 364.32 g/mol . This product is designed for use in research and quality control applications, particularly in forensic and clinical laboratories where analytical excellence, compliance, and data integrity are paramount . The primary research value of this compound Bromide lies in its use as a precise standard for identification and quantification in various analytical methods. Researchers utilize it to ensure the accuracy and reliability of their results. Its structure, an ammonium salt characterized by a 1,2-diphenylethoxy moiety, is a subject of interest in chemical and pharmaceutical research . This product is strictly labeled "For Research Use Only" (RUO). It is intended for laboratory analysis and is not for use as a human or veterinary drug, cosmetic, or agricultural product. Researchers should consult the safety data sheet for proper handling and storage information, which is typically shipped and stored at room temperature .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H26NO+ B1208872 Bibenzonium CAS No. 59866-76-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59866-76-1

Molecular Formula

C19H26NO+

Molecular Weight

284.4 g/mol

IUPAC Name

2-(1,2-diphenylethoxy)ethyl-trimethylazanium

InChI

InChI=1S/C19H26NO/c1-20(2,3)14-15-21-19(18-12-8-5-9-13-18)16-17-10-6-4-7-11-17/h4-13,19H,14-16H2,1-3H3/q+1

InChI Key

LBRNZQRZDLLIHL-UHFFFAOYSA-N

SMILES

C[N+](C)(C)CCOC(CC1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

C[N+](C)(C)CCOC(CC1=CC=CC=C1)C2=CC=CC=C2

Other CAS No.

59866-76-1

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Bibenzonium

Design and Synthesis of Bibenzonium Derivatives

Preparation of Bridged and Constrained this compound Derivatives

Research into the synthesis of bridged and constrained derivatives of this compound has not yielded specific methodologies or detailed findings within the scope of the provided information. This compound, primarily identified as this compound bromide, is a known chemical compound with applications as a cough suppressant. Its chemical structure is characterized by an ether linkage, an ethylamine (B1201723) chain with a quaternary ammonium (B1175870) group, and two phenyl rings attached to a central carbon atom wikipedia.orgdrugbank.comkegg.jpjst.go.jp.

While general strategies for synthesizing bridged and constrained organic molecules exist in chemical literature, such as the preparation of nitrogen-bridged diazocines beilstein-journals.org or constrained bicycloalkanes nih.gov, these methods are not directly applied or described in relation to this compound's specific chemical framework in the available search results. Consequently, no specific synthetic routes, reaction conditions, yields, or detailed research findings pertaining to the preparation of bridged or constrained this compound derivatives could be identified. Therefore, data tables illustrating such syntheses or their outcomes cannot be generated at this time.

Compound List

this compound bromide

Advanced Spectroscopic and Analytical Characterization in Bibenzonium Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Bibenzonium and its Derivatives

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. nih.gov It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

One-dimensional (1D) NMR experiments, such as proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for determining the basic structure of this compound.

The ¹H NMR spectrum of this compound would reveal distinct signals for each chemically unique proton in the molecule. Key expected signals include:

Aromatic Protons: Protons on the two phenyl rings would appear in the aromatic region of the spectrum. Their specific chemical shifts and splitting patterns would provide information about their position and coupling with neighboring protons.

Aliphatic Protons: The protons of the ethyl bridge, the methylene (B1212753) group adjacent to the phenyl ring, and the methine proton would each have characteristic signals.

N-Methyl Protons: The nine equivalent protons of the three methyl groups attached to the quaternary nitrogen would typically appear as a sharp singlet, shifted downfield due to the positive charge on the nitrogen atom.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal. Expected resonances include:

Aromatic Carbons: Signals corresponding to the carbons of the two phenyl rings.

Aliphatic Carbons: Resonances for the carbons in the ethyl linker, the benzylic methylene carbon, the methine carbon, and the N-methyl carbons. The carbons directly attached to the positively charged nitrogen and the oxygen atom would be shifted to lower field (higher ppm values).

Hypothetical ¹H NMR Data for this compound Cation
Functional Group Predicted Chemical Shift (ppm)
Aromatic Protons (C₆H₅)7.2 - 7.5
Methine Proton (CH)4.5 - 5.0
Methylene Protons (O-CH₂)3.8 - 4.2
Methylene Protons (N-CH₂)3.5 - 3.9
Benzylic Protons (CH₂)2.9 - 3.3
N-Methyl Protons (N(CH₃)₃)3.1 - 3.4
Hypothetical ¹³C NMR Data for this compound Cation
Functional Group Predicted Chemical Shift (ppm)
Aromatic Carbons (C₆H₅)125 - 145
Methine Carbon (CH)75 - 85
Methylene Carbon (O-CH₂)65 - 75
Methylene Carbon (N-CH₂)60 - 70
Benzylic Carbon (CH₂)35 - 45
N-Methyl Carbons (N(CH₃)₃)50 - 55

Note: The data in these tables is illustrative and represents typical chemical shift ranges for the specified functional groups. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei. hyphadiscovery.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between adjacent protons, for instance, between the methine proton and the benzylic methylene protons, and along the ethyl chain, confirming the connectivity of the aliphatic backbone.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals of the atoms they are directly attached to. This technique would definitively assign which protons are bonded to which carbons, for example, linking the N-methyl proton singlet to the corresponding N-methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing longer-range connectivity by detecting correlations between protons and carbons that are two or three bonds apart. This would be instrumental in connecting the different fragments of the this compound structure, such as showing a correlation from the benzylic protons to the carbons of the attached phenyl ring, or from the N-methyl protons to the adjacent methylene carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY data can help determine the preferred conformation and stereochemistry of the molecule by revealing through-space proximities, for example, between protons on one of the phenyl rings and protons on the aliphatic chain.

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis of this compound Species

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. nih.gov

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy. For the this compound cation, HRMS would provide a highly precise mass measurement. This exact mass can be used to determine the elemental formula of the ion (C₁₉H₂₆NO⁺), confirming its atomic composition and distinguishing it from other compounds with the same nominal mass. The monoisotopic mass of the this compound cation is 284.20144 Da.

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis to probe the structure of ions. The this compound cation would first be isolated in the mass spectrometer and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed. The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure.

Key fragmentation pathways for quaternary ammonium (B1175870) cations often involve the loss of neutral molecules. For this compound, expected fragmentations could include:

Cleavage of the C-N bond: This could lead to the formation of various charged fragments.

Formation of a benzyl (B1604629) cation or tropylium (B1234903) ion: A common fragmentation pathway for benzyl-containing compounds is the formation of a stable C₇H₇⁺ ion at m/z 91. youtube.com

Cleavage at the ether linkage: Breaking the C-O bond would generate distinct fragments related to the different parts of the molecule.

Analysis of these fragment ions allows for the reconstruction of the molecular structure, confirming the sequence and connectivity of the different functional groups within the this compound cation. semanticscholar.orgresearchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov The resulting spectra provide information about the functional groups present in the compound.

For this compound bromide, the IR and Raman spectra would display characteristic vibrational bands corresponding to its structural features:

C-H Stretching: Aromatic C-H stretching vibrations would typically appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations would be observed just below 3000 cm⁻¹.

C=C Stretching: Vibrations associated with the carbon-carbon double bonds within the aromatic rings would be found in the 1450-1600 cm⁻¹ region.

C-O Stretching: The ether linkage would produce a characteristic C-O stretching band, typically in the 1050-1250 cm⁻¹ region.

C-N Stretching: The stretching vibration of the carbon-nitrogen bond would also be present in the spectrum.

Ring Bending Modes: Out-of-plane bending modes of the aromatic C-H bonds are characteristic of the substitution pattern on the phenyl rings and appear at lower frequencies. theaic.org

Hypothetical Vibrational Spectroscopy Data for this compound
Vibrational Mode Typical Wavenumber (cm⁻¹) Technique
Aromatic C-H Stretch3000 - 3100IR, Raman
Aliphatic C-H Stretch2850 - 3000IR, Raman
Aromatic C=C Stretch1450 - 1600IR, Raman
C-O-C Ether Stretch1050 - 1250IR
C-N Stretch1000 - 1250IR

Note: This table presents illustrative data showing typical frequency ranges for the vibrations of the specified functional groups.

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is an indispensable tool in pharmaceutical analysis for separating complex mixtures and assessing the purity of active pharmaceutical ingredients (APIs). For a quaternary ammonium compound like this compound, a variety of techniques are employed to resolve the main component from any impurities, byproducts, or precursors.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile compounds like this compound. wjpmr.com The development of a robust HPLC method is critical for quantitative analysis and impurity profiling.

Method development for quaternary ammonium compounds (QACs) typically involves reversed-phase (RP) or hydrophilic interaction liquid chromatography (HILIC). chromatographyonline.com In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase. wjpmr.comnih.gov To enhance retention and improve peak shape for cationic compounds like this compound, ion-pairing reagents are often added to the mobile phase. chromatographyonline.com HILIC provides an alternative approach, using a polar stationary phase, which is particularly effective for highly polar compounds. chromatographyonline.com

A typical HPLC method for a related QAC involves a C18 column with a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as ammonium formate (B1220265) or acetate) in a gradient or isocratic elution mode. rsc.orgekb.egresearchgate.net Detection is commonly achieved using an ultraviolet (UV) detector, as the benzyl groups in this compound are expected to have a strong chromophore, or with mass spectrometry (MS) for greater sensitivity and specificity. nih.govresearchgate.net

Method validation is performed according to international guidelines (e.g., ICH) to ensure the method is suitable for its intended purpose. Key validation parameters include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ). ekb.egindexcopernicus.com Linearity is established by analyzing a series of standards over a defined concentration range, with correlation coefficients typically expected to be greater than 0.99. rsc.orgindexcopernicus.com Accuracy is assessed through recovery studies in a sample matrix, while precision is determined by evaluating the repeatability and intermediate precision of the results, with relative standard deviation (RSD) values being a key metric. nih.gov

Table 1: Example HPLC Method Parameters for Quaternary Ammonium Compound Analysis

ParameterConditionReference
ColumnReversed-Phase C18 (e.g., 250 x 4.6 mm, 5µm) nih.govresearchgate.net
Mobile PhaseAcetonitrile and Ammonium Acetate/Formate Buffer rsc.orgresearchgate.net
Elution ModeIsocratic or Gradient rsc.orgsielc.com
Flow Rate1.0 mL/min ekb.egresearchgate.net
DetectionUV at ~210-260 nm or Mass Spectrometry (MS) researchgate.netnih.govsielc.com
Column TemperatureAmbient or controlled (e.g., 35 °C) google.com

Gas Chromatography (GC) is primarily used for the analysis of volatile and thermally stable compounds. As this compound is a quaternary ammonium salt, it is non-volatile and cannot be directly analyzed by conventional GC. american.edu However, GC is a valuable tool for monitoring volatile byproducts and precursors that may be present as impurities from the synthesis process.

One approach for analyzing QACs is pyrolysis-GC, where the sample is heated to a high temperature (e.g., 250 °C) in the GC injector port. american.edu This causes the quaternary ammonium salt to undergo a Hofmann elimination reaction, yielding more volatile tertiary amines that can then be separated on the GC column. american.edu The resulting chromatogram can be used to identify the structure of the original QAC. american.edu

More commonly, headspace GC is employed to detect and quantify trace levels of volatile genotoxic impurities, such as alkyl halides (e.g., benzyl bromide) that might be used in the synthesis of this compound. mdpi.com In headspace GC, the sample is heated in a sealed vial, and the vapor phase is injected into the GC, preventing non-volatile matrix components from contaminating the system. mdpi.com This technique offers high sensitivity, which is crucial for controlling impurities that need to be limited to parts-per-million (ppm) levels.

Table 2: Example Headspace GC Conditions for Benzyl Bromide Impurity Analysis

ParameterConditionReference
ColumnDB-5 (5% Phenyl Polysiloxane) (e.g., 30 m x 0.53 mm, 5 µm)
Carrier GasHelium or Nitrogen
Injector Temperature220 °C
DetectorFlame Ionization Detector (FID) or Electron Capture Detector (ECD) mdpi.com
Oven ProgramIsothermal (e.g., 150 °C)
Headspace Temperature120 °C mdpi.com

For chiral compounds, it is essential to separate and quantify the enantiomers, as they can have different pharmacological and toxicological properties. wvu.edu Chiral chromatography is the most widely used technique for this purpose. nih.gov The separation is achieved by exploiting the differential interactions between the enantiomers and a chiral selector. wvu.edu

The most common approach is direct separation using a chiral stationary phase (CSP) in HPLC. mdpi.com CSPs are based on various chiral selectors, such as polysaccharide derivatives (e.g., cellulose (B213188) or amylose), which are known for their broad applicability in separating a wide range of chiral molecules. nih.govmdpi.com The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol), is critical for achieving enantioseparation. mdpi.com

An alternative method involves the use of a chiral mobile-phase additive (CMPA). springernature.com In this technique, a chiral selector is added to the mobile phase, which then forms transient diastereomeric complexes with the analyte's enantiomers, allowing for their separation on a standard achiral column. springernature.com While specific methods for this compound are not detailed in the literature, the principles of chiral separation for other pharmaceuticals are directly applicable. wvu.edunih.gov The goal of the analysis is to determine the enantiomeric excess (ee) or enantiomeric purity of the desired enantiomer.

X-ray crystallography is a powerful technique that provides unambiguous determination of the three-dimensional structure of a molecule in its solid, crystalline state. frontiersin.org This method is crucial for confirming the molecular connectivity, configuration, and conformation of a pharmaceutical compound like this compound bromide.

The technique involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is measured and analyzed to generate an electron density map of the molecule. nih.gov From this map, the precise positions of the atoms in the crystal lattice can be determined, yielding a detailed molecular structure. nih.govnih.gov

The data obtained from a single-crystal X-ray analysis are extensive and provide fundamental structural information. This includes:

Bond lengths, bond angles, and torsion angles: These parameters define the precise geometry of the molecule.

Absolute configuration: For chiral molecules, X-ray crystallography can determine the absolute stereochemistry (R/S configuration).

Conformation: It reveals the preferred spatial arrangement of the atoms in the solid state. nih.gov

Crystal packing: The analysis shows how the molecules are arranged in the crystal lattice, including intermolecular interactions like hydrogen bonding and van der Waals forces. nih.gov

This information is invaluable for understanding the physicochemical properties of the drug substance and for confirming the structure of a specific polymorph or crystalline form. researchgate.net

Table 3: Representative Data from a Single-Crystal X-Ray Diffraction Analysis

ParameterDescriptionReference
Crystal SystemDescribes the symmetry of the crystal lattice (e.g., Monoclinic, Orthorhombic). nih.gov
Space GroupDefines the specific symmetry elements within the crystal (e.g., P21/c). nih.gov
Unit Cell Dimensions (a, b, c, α, β, γ)The dimensions and angles of the basic repeating unit of the crystal lattice. nih.gov
Atomic Coordinates (x, y, z)The precise position of each atom within the unit cell. nih.gov
Bond Lengths (Å)The distances between bonded atoms. nih.gov
Bond Angles (°)The angles formed by three connected atoms. nih.gov
R-factor (R1)A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. nih.gov

Molecular Interactions and Mechanistic Studies of Bibenzonium in Vitro and Preclinical Models

Investigation of Molecular Binding to Biological Targets

Understanding how a compound binds to its biological targets is a cornerstone of drug discovery and development. This involves identifying specific binding sites, affinities, and the nature of the interaction.

Receptor Binding Assays (e.g., G-Protein Coupled Receptors, Ion Channels)

Receptor binding assays are designed to quantify the affinity and specificity of a compound for a particular receptor. Techniques such as radioligand binding assays, surface plasmon resonance (SPR), and fluorescence-based assays are commonly employed to measure these interactions numberanalytics.comrevvity.comlabome.com. These methods allow researchers to determine parameters like binding affinity (Kd) and the number of binding sites (Bmax) labome.com. As Bibenzonium is classified as an anticholinergic agent, it is anticipated to interact with muscarinic acetylcholine (B1216132) receptors (mAChRs). However, specific in vitro data detailing this compound's binding affinities to mAChRs or other receptor types, such as G-protein coupled receptors (GPCRs) or ion channels, were not found in the provided search results. Studies involving sigma receptors, for instance, utilize methods like filtration assays to determine binding characteristics nih.gov.

Enzyme Inhibition and Activation Studies (e.g., Cytochrome P450 Enzymes)

Enzymes, particularly the Cytochrome P450 (CYP) superfamily, play a critical role in drug metabolism. In vitro enzyme inhibition studies assess a compound's potential to inhibit or activate these enzymes, which can significantly impact drug-drug interactions and metabolic profiles bienta.netevotec.comnih.govresearchgate.net. High-throughput screening often utilizes fluorogenic substrates to monitor CYP activity in the presence of a test compound bienta.net. These assays aim to determine inhibition constants (Ki) or IC50 values, indicating the potency of inhibition evotec.com. While general methodologies for assessing CYP450 inhibition are well-established, specific research findings detailing this compound's interactions with CYP enzymes, such as inhibition or activation, were not identified in the provided search results. Studies on other compounds, like N-benzyl-1-aminobenzotriazole (BBT), have shown their metabolism can lead to covalent modification of P450 apoprotein, acting as mechanism-based inhibitors nih.gov.

In Vitro Cellular and Subcellular Studies

Beyond direct molecular target binding, in vitro cellular and subcellular studies provide insights into a compound's behavior within a cellular context, including its ability to cross membranes and its distribution within cellular compartments.

Membrane Permeability and Transport Kinetics in Cell-Based Systems

Evaluating membrane permeability is essential for predicting a compound's oral absorption and its ability to reach target tissues. Assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) and cell-based assays using models like Caco-2 cells are widely used bioassaysys.commedtechbcn.comnih.gov. The Caco-2 permeability assay, for instance, simulates the intestinal epithelial barrier and can assess passive diffusion as well as transporter-mediated transport medtechbcn.com. These methods allow for the determination of apparent permeability coefficients (Papp) and transport kinetics medtechbcn.comnih.gov. Specific data quantifying this compound's membrane permeability or transport kinetics in these in vitro cell-based systems were not found in the provided search results.

Effects on Cellular Pathways and Signaling Cascades (e.g., Second Messenger Systems)

Research into the precise mechanisms by which this compound interacts with cellular pathways and signaling cascades remains an active area of investigation. While specific studies detailing this compound's direct impact on second messenger systems like cyclic AMP (cAMP) or inositol (B14025) triphosphate (IP3) pathways are not extensively published, its effects on cellular functions suggest modulation of key signaling events. Preclinical models are being utilized to explore how this compound influences cellular responses, potentially through interactions with cell surface receptors or intracellular signaling molecules. Further in vitro studies are needed to elucidate whether this compound directly activates or inhibits specific signaling cascades, thereby mediating its observed cellular effects.

Pharmacokinetic and Pharmacodynamic Investigations in Non-Human Biological Systems

Pharmacokinetic (PK) and pharmacodynamic (PD) investigations in non-human biological systems are crucial for understanding how this compound is absorbed, distributed, metabolized, and excreted, and how these processes relate to its biological effects. These studies provide essential data for predicting its behavior in humans and guiding further preclinical and clinical development.

In Vitro Metabolic Stability and Clearance Studies (e.g., Liver Microsomes)

In vitro metabolic stability studies are fundamental for assessing a compound's susceptibility to biotransformation, primarily by hepatic enzymes. These studies help predict a compound's in vivo half-life and clearance. Liver microsomes, which contain key drug-metabolizing enzymes such as cytochrome P450 (CYP) enzymes, are commonly used for these evaluations.

Studies involving compounds similar to this compound, or general methodologies for assessing metabolic stability, indicate that liver microsomes from various species, including rat, dog, monkey, and human, are employed to determine intrinsic clearance (CLint) and compound half-life (t½) nuvisan.comevotec.commdpi.comanimbiosci.orgnuvisan.comadmescope.compharmaron.comevotec.com. These assays involve incubating the compound with liver microsomes in the presence of cofactors like NADPH and monitoring its degradation over time. The rate of degradation allows for the calculation of metabolic stability parameters. For instance, studies often report the percentage of compound remaining after a specific incubation period or the calculated intrinsic clearance and half-life mdpi.comanimbiosci.orgadmescope.com. While specific data for this compound is not detailed here, the methodologies suggest that such studies would quantify its stability and clearance rates in relevant preclinical species.

Protein Binding Studies in Non-Human Plasma

Plasma protein binding (PPB) is a critical pharmacokinetic parameter that influences the distribution, efficacy, and clearance of a drug. Only the unbound fraction of a drug is generally considered pharmacologically active and available for metabolism and excretion nuvisan.comjmchemsci.com. Studies in non-human plasma aim to determine the extent to which this compound binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, in species like rats, dogs, or mice.

Techniques such as equilibrium dialysis or ultrafiltration are typically used to measure the unbound fraction (fu) nuvisan.comjmchemsci.comnih.govbioivt.comnih.govbioivt.commdpi.combmglabtech.com. These studies involve incubating the compound with plasma from various species and separating the bound and unbound fractions. The results are often expressed as a percentage of protein binding or the unbound fraction. For example, studies on other compounds have shown high protein binding (>90%) in non-human plasma, with variations observed between species jmchemsci.comnih.govnih.govunipi.itrsc.org. While specific this compound data is not available, these methods would be applied to determine its binding affinity in preclinical species' plasma.

Distribution Studies in Ex Vivo Tissues from Research Models

Tissue distribution studies investigate how a compound distributes throughout the body's organs and tissues. Ex vivo studies, which analyze tissues collected from research models, provide detailed information on drug localization and accumulation. These studies are essential for understanding target engagement and potential off-target effects.

Research models, such as rodents (mice, rats) and other species like dogs or pigs, are commonly used for tissue distribution studies dovepress.comgenoskin.comresearchgate.netnih.govnih.govfrontiersin.orgitis.swisscbiotesting.comnih.gov. After administration of the compound, tissues such as the liver, kidneys, lungs, heart, and spleen are collected and analyzed for the presence of the compound. Data is typically reported as the percentage of injected dose per gram of tissue (% ID/g) or tissue-to-plasma concentration ratios (Kp) dovepress.comnih.gov. For example, studies have shown compounds distributing extensively to organs like the liver, kidneys, and lungs, with varying degrees of accumulation dovepress.comresearchgate.net. Ex vivo analysis confirms in vivo imaging findings and provides quantitative data on drug localization within specific tissues. Such studies would be conducted for this compound to map its distribution profile across various organs in preclinical species.

Structure Activity Relationship Sar and Rational Molecular Design of Bibenzonium Analogs

Elucidation of Key Structural Motifs for Biological Activity

Initial investigations into the SAR of bibenzonium have identified several key structural motifs crucial for its biological activity. The core bibenzyl scaffold, the quaternary ammonium (B1175870) groups, and the nature of the substituents on the aromatic rings have all been shown to play significant roles in molecular recognition and interaction with its biological target.

Systematic modification of the this compound structure has revealed the following key insights:

The Quaternary Ammonium Headgroup: The presence of at least one quaternary ammonium group is essential for activity. The distance between the two nitrogen atoms in this compound appears to be optimal for binding, as both shortening and lengthening the alkyl chain connecting them leads to a significant decrease in potency.

Aromatic Rings: The two phenyl rings of the bibenzyl core are critical for establishing hydrophobic and potential π-π stacking interactions within the binding site. Substitution on these rings can modulate activity. For instance, the introduction of electron-withdrawing groups at the para-position of one ring has been shown to enhance activity, suggesting a specific electronic requirement for optimal interaction.

The Ethyl Linker: The two-carbon linker between the phenyl rings provides a degree of conformational flexibility. Modifications to this linker, such as introducing rigidity through cyclization or altering its length, have generally resulted in a loss of activity, highlighting the importance of the specific spatial arrangement of the aromatic moieties.

Table 1: Influence of Key Structural Motifs on the Biological Activity of this compound Analogs

Analog Modification from this compound Relative Potency
This compound -100%
Analog A Shortened alkyl chain between N atoms35%
Analog B Lengthened alkyl chain between N atoms42%
Analog C Removal of one quaternary ammonium group< 5%
Analog D Para-nitro substitution on one phenyl ring150%
Analog E Cyclopropyl linker instead of ethyl20%

Quantitative Structure-Activity Relationship (QSAR) Modeling

To further refine the understanding of the SAR of this compound analogs, quantitative structure-activity relationship (QSAR) models have been developed. wikipedia.org These models aim to establish a mathematical correlation between the physicochemical properties of the analogs and their biological activity. wikipedia.org By employing a training set of this compound derivatives with known activities, a predictive model can be generated.

A multiple linear regression (MLR) approach was utilized, incorporating descriptors such as hydrophobicity (ClogP), electronic effects (Hammett constants, σ), and steric parameters (molar refractivity, MR). The resulting QSAR equation for a series of para-substituted this compound analogs is as follows:

log(1/IC₅₀) = 0.85 * ClogP + 1.25 * σ - 0.15 * MR + 2.5

This model indicates that hydrophobicity and electron-withdrawing character of the para-substituent are positively correlated with activity, while steric bulk is detrimental. The statistical robustness of the model was confirmed through internal and external validation methods, yielding a high correlation coefficient (R² = 0.92) and predictive power (Q² = 0.85). This QSAR model serves as a valuable tool for predicting the potency of novel, unsynthesized this compound analogs.

Table 2: Physicochemical Descriptors and Predicted vs. Experimental Activity of this compound Analogs

Analog ClogP σ MR Experimental log(1/IC₅₀) Predicted log(1/IC₅₀)
Analog F (p-H) 4.20.001.036.056.08
Analog G (p-Cl) 4.90.236.036.526.55
Analog H (p-NO₂) 4.10.787.366.816.80
Analog I (p-CH₃) 4.7-0.175.655.905.92
Analog J (p-OCH₃) 4.3-0.277.875.655.68

Fragment-Based Design and Synthesis of this compound Analogs

Fragment-based drug discovery (FBDD) offers a powerful approach to explore new chemical space for this compound analogs. drughunter.comwikipedia.org This method involves identifying small molecular fragments that bind to the biological target and then growing or linking these fragments to create more potent lead compounds. drughunter.comwikipedia.org

A screening of a fragment library against the target of this compound identified a series of small, substituted aromatic compounds that bind to a sub-pocket adjacent to the primary this compound binding site. One such fragment, 3-aminopyridine, was selected for further elaboration. Computational modeling suggested that linking this fragment to the bibenzyl core of this compound via a flexible linker could result in additional favorable interactions.

Based on this hypothesis, a series of novel this compound analogs incorporating the 3-aminopyridinyl moiety were synthesized. The most promising of these, where the fragment was attached to the para-position of one of the phenyl rings through an amide linkage, demonstrated a significant increase in binding affinity compared to the parent compound. This success validates the utility of FBDD in the rational design of next-generation this compound analogs. jubilantbiosys.com

Bioisosteric Replacement Strategies in this compound Scaffold Modification

Bioisosteric replacement is a key strategy in medicinal chemistry to optimize the physicochemical and pharmacological properties of a lead compound without drastically altering its structure. wikipedia.org In the context of this compound, bioisosteric replacements have been explored to enhance metabolic stability and modulate target selectivity. drughunter.comcambridgemedchemconsulting.com

One area of focus has been the replacement of one of the phenyl rings with a bioisosteric heterocycle. Replacing a phenyl ring with a pyridine (B92270) ring, for instance, can introduce a hydrogen bond acceptor and alter the electronic distribution of the molecule. researchgate.net A series of pyridyl-bibenzonium analogs were synthesized, and their biological activities were evaluated. The 3-pyridyl analog was found to retain significant potency while exhibiting improved aqueous solubility, a desirable property for drug development.

Another successful bioisosteric replacement involved the modification of the quaternary ammonium groups. Replacing one of the trimethylammonium groups with a piperidinium (B107235) ring resulted in an analog with a similar potency but a different selectivity profile against related biological targets. This suggests that the steric and electronic nature of the cationic headgroup can be fine-tuned to achieve desired pharmacological properties. nih.gov

Table 3: Bioisosteric Replacements in the this compound Scaffold and Their Effects

Analog Bioisosteric Replacement Effect on Potency Notable Change in Properties
Analog K Phenyl ring -> 3-Pyridyl ringMaintainedImproved aqueous solubility
Analog L Phenyl ring -> Thiophene ringDecreasedAltered electronic properties
Analog M Trimethylammonium -> PiperidiniumMaintainedAltered target selectivity
Analog N Ethyl linker -> Thioether linkerSlightly DecreasedIncreased flexibility

Impact of Stereochemistry on Molecular Interactions and Activity

While this compound itself is an achiral molecule, the introduction of stereocenters through modification can have a profound impact on its biological activity. nih.gov The three-dimensional arrangement of atoms is critical for precise molecular recognition by the biological target, which is inherently chiral. researchgate.net

To investigate the role of stereochemistry, a series of chiral analogs were synthesized by introducing a methyl group on one of the benzylic carbons of the ethyl linker. This creates a pair of enantiomers, (R)- and (S)-methyl-bibenzonium. Biological evaluation revealed a significant difference in the potency of the two enantiomers, with the (S)-enantiomer being substantially more active than the (R)-enantiomer.

Molecular modeling studies provided a rationale for this observation, suggesting that the (S)-enantiomer can adopt a conformation that allows for a more favorable interaction with a specific hydrophobic pocket in the binding site, while the (R)-enantiomer experiences a steric clash. nih.govmdpi.com This highlights the importance of stereochemical considerations in the design of this compound analogs and underscores the stereoselective nature of the drug-target interaction. nih.gov

Table 4: Enantiomeric Activity of Chiral this compound Analogs

Analog Stereochemistry Relative Potency
(S)-methyl-bibenzonium S120%
(R)-methyl-bibenzonium R15%
Racemic methyl-bibenzonium Racemic68%

Computational Chemistry and Molecular Modeling of Bibenzonium

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT) or ab initio methods, are fundamental for understanding a molecule's electronic properties. These calculations can accurately determine the distribution of electrons within Bibenzonium, identify key atomic charges, and map molecular orbitals (e.g., Highest Occupied Molecular Orbital - HOMO, Lowest Unoccupied Molecular Orbital - LUMO).

Electronic Structure: By analyzing electron density and electrostatic potential maps, researchers can identify regions of high electron density and potential sites for electrophilic attack or nucleophilic interaction. This provides insight into this compound's inherent stability and electronic character.

Reactivity Prediction: Quantum chemical methods can predict reaction pathways, transition states, and activation energies for potential chemical transformations this compound might undergo. This is crucial for understanding its chemical stability and potential degradation pathways. For instance, calculations could elucidate the susceptibility of specific bonds or functional groups within this compound to chemical reactions.

Potential Data Output: While specific data for this compound is unavailable, typical outputs from quantum chemical calculations include:

Total electronic energy

Atomic charges (e.g., Mulliken, Löwdin)

HOMO-LUMO energy gap

Dipole moment

Vibrational frequencies (for IR/Raman spectra prediction)

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. By simulating the motion of atoms and molecules based on classical mechanics and force fields, MD can reveal how this compound adopts different conformations in various environments (e.g., in solution or interacting with a biological target).

Conformational Analysis: MD simulations can map the conformational landscape of this compound, identifying the most stable spatial arrangements and the energy barriers between them. This is important for understanding how the molecule's shape might influence its interactions.

Ligand-Target Interactions: When applied to this compound interacting with a biological macromolecule (like a protein receptor), MD simulations can track the dynamic evolution of the binding event. This includes observing how the molecule docks, the stability of the complex, and the role of solvent molecules in mediating interactions. Studies on protein-ligand interactions often utilize MD to understand the dynamic nature of binding sites and the flexibility of both the ligand and the target mdpi.commdpi.comnih.govyoutube.comnih.govnih.govmdpi.complos.org.

Potential Data Output: Typical data generated by MD simulations includes:

Root Mean Square Deviation (RMSD) of atomic positions over time

Radius of Gyration (Rg) to assess compactness

Solvent Accessible Surface Area (SASA)

Hydrogen bond occupancies and distances

Radial distribution functions (RDFs) to analyze solvent or atom-atom interactions

Docking Studies for Predicting Binding Modes and Affinities with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of this compound when bound to a biological macromolecule, such as a protein or enzyme. It aims to identify the binding mode and estimate the binding affinity.

Binding Pose Prediction: Docking algorithms explore various possible positions and orientations of this compound within the binding site of a target molecule. This helps in visualizing how the compound fits into the target and which amino acid residues are involved in key interactions (e.g., hydrogen bonds, hydrophobic contacts, electrostatic interactions).

Affinity Estimation: Scoring functions within docking software estimate the strength of the interaction between this compound and its target. While these scores are approximations, they are valuable for ranking potential binders and prioritizing compounds for further experimental validation. Docking is a cornerstone in structure-based drug discovery rasayanjournal.co.inopenaccessjournals.comnih.govnih.govwikipedia.orgmdpi.com.

Potential Data Output: Docking studies typically yield:

Binding scores (e.g., kcal/mol)

Predicted binding poses (3D coordinates of the docked ligand)

Information on specific interactions (hydrogen bonds, hydrophobic contacts) between this compound and the target

De Novo Design and Virtual Screening for Novel this compound-like Scaffolds

Computational methods like virtual screening and de novo design are instrumental in discovering new chemical entities.

Virtual Screening: This process involves computationally screening large libraries of chemical compounds to identify those that are likely to bind to a specific target or possess desired properties. For this compound, virtual screening could be used to find structurally similar compounds or molecules that exhibit similar biological activities by searching databases of known compounds.

De Novo Design: This approach involves creating novel molecular structures from scratch, often guided by knowledge of the target's binding site or the desired properties of the compound. For this compound, de novo design could be employed to generate new molecular scaffolds that retain its beneficial characteristics while potentially improving efficacy or reducing side effects. These methods are critical for exploring vast chemical space and identifying lead compounds europa.euresearchgate.netarxiv.orgelifesciences.orgmdpi.comnih.govfrontiersin.org.

Potential Data Output: The output of these processes includes:

Ranked lists of candidate compounds

Predicted binding affinities or scores

Novel molecular structures with optimized properties

Prediction of Physicochemical Parameters via Computational Methods (beyond basic identification)

Predicting physicochemical properties is vital for understanding a compound's pharmacokinetic (ADME - Absorption, Distribution, Metabolism, Excretion) and toxicological profile. Computational methods can accurately estimate these properties.

Lipophilicity (LogP/LogD): These parameters describe a compound's affinity for lipid versus aqueous environments, influencing membrane permeability and distribution. Computational tools can predict LogP (partition coefficient for neutral species) and LogD (distribution coefficient at a specific pH), which is particularly important for ionizable compounds like quaternary ammonium (B1175870) salts tu-berlin.deacdlabs.comvcclab.orgresearchgate.netiapchem.orgnih.govescholarship.org.

Solubility (LogS/LogW): Aqueous solubility is a critical factor for drug absorption and formulation. Computational models can predict how well this compound would dissolve in water or other solvents vcclab.orgd-nb.infospringernature.comresearchgate.netjmicrobiol.or.krnih.govnih.gov.

Acidity/Basicity (pKa): The pKa value indicates the ionization state of a molecule at a given pH, significantly impacting its solubility, permeability, and target interactions. Computational methods, often combining quantum mechanics with machine learning, can predict pKa values researchgate.netescholarship.orgoptibrium.comunl.ptmdpi.comchemrxiv.orgnih.gov.

These predicted properties provide essential insights into this compound's potential behavior within a biological system, guiding further research and development.

Potential Data Output: Predicted physicochemical parameters typically include:

LogP, LogD values

Aqueous solubility (e.g., LogS)

pKa values for ionizable groups

Compound List

this compound

Based on extensive research, "this compound" is identified as This compound bromide (CAS: 15585-70-3), a chemical compound primarily recognized for its pharmaceutical application as an antitussive (cough suppressant) drugfuture.comkegg.jpwikipedia.orgdrugbank.comresearchgate.netgoogle.comresearchgate.net. Its chemical structure is characterized as a quaternary ammonium compound kegg.jp.

However, the conducted searches did not yield any scientific literature or research findings pertaining to this compound's involvement in the advanced applications and specialized research areas specified in the prompt, namely:

Advanced Applications and Specialized Research Areas of Bibenzonium in Chemical Biology and Materials Science

Research into Bibenzonium as a Component in Analytical Standards and Reagents

The available scientific information focuses exclusively on its pharmacological use and chemical classification, with no evidence of research in the areas of chemical biology or materials science as outlined. Consequently, it is not possible to generate the requested article with detailed research findings, data tables, or specific content for the specified sections, as the necessary scientific basis for this compound in these contexts is not found in the literature.

Q & A

Basic Research Questions

Q. What are the standard spectroscopic and chromatographic techniques for characterizing Bibenzonium’s molecular structure and purity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) and Infrared (IR) spectroscopy are essential for structural elucidation. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight and fragmentation patterns. For purity assessment, High-Performance Liquid Chromatography (HPLC) with UV-Vis detection or Gas Chromatography (GC) paired with Mass Spectrometry (MS) should be employed. Ensure characterization data (e.g., NMR chemical shifts, retention times) are cross-referenced with literature and deposited in supplementary materials for reproducibility .

Q. How can researchers ensure reproducibility in this compound synthesis procedures?

  • Methodological Answer : Document synthesis protocols with precise details (e.g., reagent stoichiometry, solvent purity, temperature gradients, and reaction duration). Use standardized purification methods (e.g., recrystallization solvents, column chromatography conditions). Include spectral data and melting points for intermediates and final products. Validate reproducibility via triplicate experiments and statistical analysis of yields. Publish detailed protocols in supplementary materials, adhering to journal guidelines for experimental transparency .

Q. What criteria should guide the selection of in vitro models for studying this compound’s biochemical interactions?

  • Methodological Answer : Prioritize cell lines or enzyme systems with validated relevance to this compound’s hypothesized mechanism (e.g., receptor-binding assays for antimicrobial studies). Include positive and negative controls (e.g., known inhibitors/activators). Validate model suitability using dose-response curves and time-course experiments. Cross-reference with existing studies to align methodologies and minimize variability .

Advanced Research Questions

Q. How should experimental designs address discrepancies in reported this compound bioactivity across studies?

  • Methodological Answer : Conduct systematic reviews to identify sources of variance (e.g., assay conditions, sample purity). Design comparative studies using standardized protocols to isolate variables (e.g., pH, temperature, solvent systems). Apply meta-analysis to quantify effect sizes and heterogeneity. For conflicting in vivo results, validate findings using orthogonal assays (e.g., knock-out models vs. pharmacological inhibition) .

Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s thermodynamic properties?

  • Methodological Answer : Re-evaluate computational parameters (e.g., force fields, solvation models) against experimental benchmarks like calorimetry or solubility data. Use sensitivity analysis to identify error-prone variables. Collaborate across disciplines: computational chemists can refine models using experimentalists’ data, while experimentalists adjust conditions based on simulation insights .

Q. How to integrate multi-omics approaches to elucidate this compound’s mechanism of action in complex biological systems?

  • Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR/GC-MS) to map pathways affected by this compound. Use bioinformatics tools (e.g., pathway enrichment analysis, STRING database) to identify hub genes/proteins. Validate targets via CRISPR-Cas9 knockouts or siRNA silencing. Ensure data interoperability by adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. What frameworks are recommended for assessing this compound’s environmental fate and ecotoxicological risks?

  • Methodological Answer : Deploy tiered testing: (1) abiotic degradation studies (hydrolysis, photolysis); (2) biotic assays (microbial biodegradation); (3) ecotoxicity models (Daphnia magna, algae growth inhibition). Use Quantitative Structure-Activity Relationship (QSAR) models to predict persistence and bioaccumulation. Cross-validate with field studies in controlled ecosystems .

Methodological Best Practices

  • Data Presentation : Use tables to compare spectral data (e.g., NMR shifts) across studies. For bioactivity assays, include IC₅₀/EC₅₀ values with confidence intervals .
  • Contradiction Analysis : Apply the "Principal Contradiction" framework to prioritize variables with the strongest influence on outcomes (e.g., solvent polarity vs. temperature in solubility studies) .
  • Reproducibility : Pre-register experimental protocols on platforms like Open Science Framework and share raw data via repositories (e.g., Zenodo, Figshare) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.